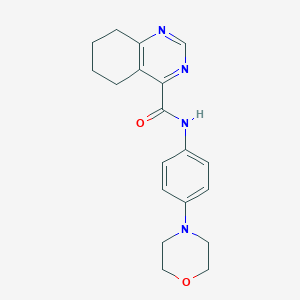

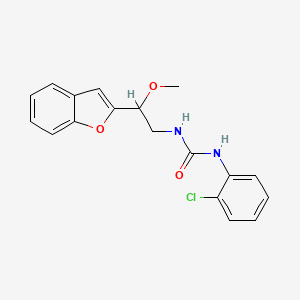

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

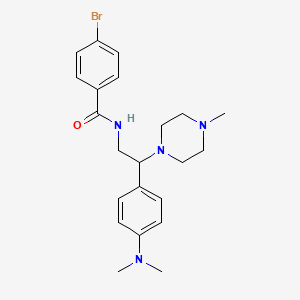

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone, also known as 25E-NBOH, is a synthetic compound that belongs to the phenethylamine class of drugs. This compound is similar in structure to other psychoactive substances, such as LSD and mescaline, and has been found to exhibit potent hallucinogenic effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 25E-NBOH.

Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Applications in Parkinson's Disease The synthesis of compounds related to (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone, particularly [11C]HG-10-102-01, demonstrates its potential application in imaging LRRK2 enzyme activity in Parkinson's disease. The preparation of this tracer through O-[11C]methylation highlights its utility in bioorganic and medicinal chemistry, especially for positron emission tomography (PET) imaging, providing insights into neurodegenerative diseases (Wang et al., 2017).

Antioxidant Properties of Derivatives Research on derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives reveals significant antioxidant activities. These compounds, through systematic modification, exhibit potent radical scavenging abilities, comparable to standard antioxidants. This property is crucial for developing therapeutic agents against oxidative stress-related disorders (Çetinkaya et al., 2012).

Novel Amination Reactions and Chiral Synthesis Innovative amination reactions of certain benzofuran derivatives with morpholine lead to the formation of unique compounds like 2-morpholino-3-phenylbenzofurans, showcasing the chemical versatility of benzofuran derivatives. Moreover, the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol emphasizes the importance of stereochemistry in developing pharmacologically active substances, pointing towards their potential in drug discovery (Jurd, 1978; Prabhakaran et al., 2004).

Antimicrobial and Antioxidant Activities The synthesis of 5-phenyl-1-benzofuran-2-yl derivatives has unveiled their antimicrobial and antioxidant properties, indicating their potential as therapeutic agents. These compounds show promise in combating microbial infections and oxidative stress, contributing to the development of new drugs (Aswathanarayanappa et al., 2012).

Advanced Organic Synthesis Techniques Studies on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one under reductive conditions illustrate the advancements in organic synthesis techniques. These methods enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Luo et al., 2005).

Eigenschaften

IUPAC Name |

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOBYHQXJSGRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)

![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)

![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)